molecular formula C20H17BrN2O4S B2529133 5-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide CAS No. 1005299-42-2

5-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide

Cat. No. B2529133
CAS RN: 1005299-42-2
M. Wt: 461.33
InChI Key: PQGWERJVHWHZLT-UHFFFAOYSA-N
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Description

Chemical compounds like “5-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide” are typically organic molecules that contain a variety of functional groups. These include a furan ring, a phenylsulfonyl group, and a tetrahydroquinoline group .


Molecular Structure Analysis

The molecular structure of a compound like this can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactivity of such a compound would depend on the functional groups present. For example, the bromine atom on the furan ring might make that position more reactive towards nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability can be predicted based on the structure of the compound and comparison with similar compounds .

Scientific Research Applications

Antibacterial Activity

N-arylsulfonylhydrazones: are a class of compounds with diverse biological activities. In this context, our compound of interest falls into this category. Researchers have synthesized it using a green method, specifically via a grindstone procedure. By grinding mixtures of benzensulfonyl hydrazides and aryl aldehydes or ketones in the presence of L-tyrosine as a catalyst, they obtained 24 N-arylsulfonylhydrazones with high yield . Notably, some of these compounds exhibit significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli . Among them, compounds 3d, 3l, and 3v stand out for their potent antibacterial effects.

Medicinal Chemistry

N-arylsulfonylhydrazones play a crucial role in medicinal chemistry. They have been investigated for their potential as anti-tumor, antiviral, anti-inflammatory, and antibacterial agents. For instance, a derivative of N-arylsulfonylhydrazone was reported as a novel p110α inhibitor, highlighting its relevance in cancer research . Researchers continue to explore these compounds for their therapeutic potential.

Antiviral Activity

Although more research is needed, N-arylsulfonylhydrazones have shown promise as antiviral agents. Their ability to interfere with viral replication processes makes them interesting candidates for further exploration.

Safety and Hazards

The safety and hazards associated with a compound like this would depend on factors such as its reactivity, toxicity, and environmental impact. Standard safety procedures should be followed when handling and disposing of such compounds .

Future Directions

Future research could involve studying the properties and potential applications of this compound. This could include testing its biological activity, optimizing its synthesis, or investigating its mechanism of action .

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O4S/c21-19-11-10-18(27-19)20(24)22-15-9-8-14-5-4-12-23(17(14)13-15)28(25,26)16-6-2-1-3-7-16/h1-3,6-11,13H,4-5,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGWERJVHWHZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)Br)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide

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